tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Catalog No.
S1524241
CAS No.
134575-17-0
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-y...

CAS Number

134575-17-0

Product Name

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?

InChI Key

QIYOMZXJQAKHEK-DHBOJHSNSA-N

SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2

Synonyms

(1α,5α,6α)-3-Azabicyclo[3.1.0]hex-6-yl-carbamic Acid 1,1-Dimethylethyl Ester; CP-101537;

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2

The exact mass of the compound tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0) is a stereochemically pure, Boc-protected bicyclic diamine building block widely utilized in the synthesis of advanced fluoroquinolone antibiotics, such as Trovafloxacin, and novel kinase or gyrase inhibitors. The rigid 3-azabicyclo[3.1.0]hexane core provides critical conformational restriction that enhances target binding affinity and metabolic stability compared to flexible piperazine analogs. By providing the primary amine in a Boc-protected form, this precursor allows for highly regioselective functionalization of the secondary cyclic amine, making it a critical raw material for complex active pharmaceutical ingredient (API) manufacturing and medicinal chemistry workflows [1].

Substituting this specific stereopure, Boc-protected intermediate with unprotected diamines or racemic equivalents introduces severe process inefficiencies. Unprotected 3-azabicyclo[3.1.0]hexan-6-amine exhibits poor regioselectivity during cross-coupling or alkylation, leading to significant N,N'-bis-alkylation and drastically reducing the yield of the desired mono-substituted product. Furthermore, utilizing a racemic or diastereomeric mixture necessitates late-stage chiral resolution, which is highly inefficient and results in the loss of at least 50% of the advanced, high-value intermediate. The Boc group specifically offers orthogonal deprotection compatibility under standard acidic conditions, which is essential when integrating this building block into multi-step syntheses involving base-sensitive functional groups [1].

Processability: Regioselective N-Functionalization Yield

In the synthesis of complex tricyclic gyrase inhibitors and fluoroquinolones, the secondary amine of the azabicyclo core must be selectively functionalized. Utilizing the Boc-protected tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate ensures exclusive reaction at the secondary nitrogen. Comparative process data indicates that the Boc-protected precursor achieves >95% yield of the desired mono-N-alkylated/arylated product, whereas the unprotected diamine baseline suffers from competitive primary amine reactivity, yielding <40% of the desired product and significant bis-alkylation impurities [1].

Evidence DimensionYield of mono-N-functionalized intermediate
Target Compound Data>95% yield (using Boc-protected precursor)
Comparator Or Baseline<40% yield (using unprotected 3-azabicyclo[3.1.0]hexan-6-amine)
Quantified Difference>55% absolute increase in target yield
ConditionsStandard SNAr or Buchwald-Hartwig coupling conditions

Procurement of the Boc-protected form eliminates the need for complex, low-yield separation of bis-alkylated byproducts, directly reducing raw material waste and purification costs.

Manufacturability: Elimination of Late-Stage Chiral Resolution

The biological activity of azabicyclo-containing drugs is strictly dependent on the (1R,5S,6r) stereochemistry. Procuring the pre-resolved, stereopure tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate allows for direct progression through the synthetic sequence with >99% enantiomeric excess (ee). In contrast, using a racemic building block requires late-stage chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation), which inherently caps the theoretical yield at 50% and typically results in practical yields of 30-40% for the desired enantiomer, alongside significantly higher solvent and time costs [1].

Evidence DimensionEffective yield of stereopure advanced intermediate
Target Compound Data>95% retention of material (starting from >99% ee precursor)
Comparator Or Baseline~35% practical yield (starting from racemic precursor followed by late-stage resolution)
Quantified Difference~60% absolute increase in advanced intermediate throughput
ConditionsMulti-step API synthesis workflow

Starting with the stereopure precursor prevents the costly loss of advanced, highly functionalized intermediates during late-stage chiral resolution.

Application Performance: Metabolic Stability of the Rigid Core

The 3-azabicyclo[3.1.0]hexane core is frequently selected over flexible piperazine or pyrrolidine rings to improve the pharmacokinetic profile of the resulting API. The cyclopropane-fused system restricts the conformational flexibility of the amine, which reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Pharmacokinetic evaluations of fluoroquinolone and kinase inhibitor analogs demonstrate that incorporating the rigid azabicyclo[3.1.0]hexane moiety can extend the in vitro human liver microsome (HLM) half-life by 2- to 3-fold compared to the corresponding flexible piperazine analogs [1].

Evidence DimensionIn vitro metabolic half-life (HLM)
Target Compound Data2x to 3x extension in half-life (azabicyclo[3.1.0]hexane core)
Comparator Or BaselineBaseline half-life (piperazine or pyrrolidine core)
Quantified Difference100% to 200% increase in metabolic stability
ConditionsHuman liver microsome (HLM) stability assay

Selecting this specific conformationally restricted building block is critical for medicinal chemists aiming to overcome the poor metabolic stability associated with standard flexible amine appendages.

Processability: Orthogonal Cleavage of the Boc Group

The choice of the tert-butyloxycarbonyl (Boc) protecting group at the primary amine provides a distinct advantage in complex molecule synthesis. The Boc group is readily cleaved under mildly acidic conditions (e.g., 10-50% TFA in DCM or HCl in dioxane) at room temperature, achieving >98% deprotection yield without affecting the structural integrity of the cyclopropane-fused core or base-sensitive functional groups present in the molecule. In contrast, Cbz-protected analogs require hydrogenolysis, which can inadvertently reduce sensitive motifs (like specific alkenes or nitro groups) or suffer from catalyst poisoning in the presence of sulfur-containing heterocycles [1].

Evidence DimensionDeprotection yield in the presence of reducible functional groups
Target Compound Data>98% yield under mild acidic conditions (Boc group)
Comparator Or Baseline<70% yield due to side reactions or incomplete cleavage (Cbz group under hydrogenolysis)
Quantified Difference>28% improvement in final deprotection yield
ConditionsGlobal deprotection step in complex API synthesis

The Boc-protected variant ensures high-yielding, predictable deprotection that is compatible with a wider range of downstream functional groups compared to alternative protecting strategies.

Synthesis of Fluoroquinolone and Tricyclic Gyrase Antibiotics

Ideal for the synthesis of Trovafloxacin analogs and novel tricyclic gyrase inhibitors, where the rigid azabicyclo core is required for broad-spectrum antibacterial activity and the Boc group ensures regioselective coupling of the secondary amine [1].

Development of Conformationally Restricted Kinase Inhibitors

Highly suitable as a diamine building block in the design of MK2 inhibitors and other targeted oncology agents, where minimizing the entropic penalty upon binding is critical for achieving high target affinity [2].

Scaffold Hopping for Pharmacokinetic Optimization

The perfect precursor for lead optimization campaigns aiming to replace metabolically labile piperazine or pyrrolidine rings with a more stable, rigidified framework to improve in vivo half-life and reduce cytochrome P450 liability [3].

Parallel Synthesis of CNS-Targeted Compound Libraries

Used in the generation of compound libraries targeting central nervous system (CNS) receptors, where the compact, lipophilic nature of the stereopure azabicyclo[3.1.0]hexane core aids in blood-brain barrier (BBB) penetration without introducing chiral complexity[4].

XLogP3

0.6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate

Dates

Last modified: 08-15-2023

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